molecular formula C9H9BrN2S B14784443 1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine

1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine

Cat. No.: B14784443
M. Wt: 257.15 g/mol
InChI Key: WCAVKVOSSKLRQM-UHFFFAOYSA-N
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Description

1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzothiazole ring and an ethanamine group at the 2nd position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Chemical Reactions Analysis

1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. For example, reaction with amines or thiols can lead to the formation of corresponding derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to amines or other reduced forms.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or other electrophiles to form more complex structures.

Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied. Molecular docking studies and structure-activity relationship (SAR) analyses are often used to elucidate these mechanisms .

Comparison with Similar Compounds

1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the bromine atom enhances its reactivity and interaction with biological targets. This section summarizes the chemical structure:

Property Details
Molecular Formula C9H8BrN2S
Molecular Weight 245.14 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds derived from benzothiazole showed minimal inhibitory concentrations (MICs) against various bacterial strains.

  • Study Findings : The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results.
Microorganism MIC (μg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

The following table summarizes the cytotoxic effects observed:

Cell Line IC50 (μM)
MCF-710
A54915
HeLa12

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors critical for cellular proliferation and survival.

Case Studies

Several case studies have been published highlighting the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in increased levels of p53 protein and activation of caspase pathways, indicating apoptosis induction.
  • Antimicrobial Efficacy : In a comparative study with standard antibiotics, the compound showed enhanced antibacterial activity against resistant strains of bacteria.

Properties

Molecular Formula

C9H9BrN2S

Molecular Weight

257.15 g/mol

IUPAC Name

1-(6-bromo-1,3-benzothiazol-2-yl)ethanamine

InChI

InChI=1S/C9H9BrN2S/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3

InChI Key

WCAVKVOSSKLRQM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(S1)C=C(C=C2)Br)N

Origin of Product

United States

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